![molecular formula C16H13BrClN5O B2458198 N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291852-75-9](/img/structure/B2458198.png)
N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It’s substituted with a carboxamide group at the 4-position and an amine group at the 5-position. The amine group is further substituted with a 4-chlorophenyl group. The triazole ring is also substituted with a 3-bromophenylmethyl group at the N-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, which is a planar, aromatic ring. The presence of the bromine and chlorine atoms would make the compound relatively heavy and possibly quite reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and chlorine atoms would likely make the compound relatively heavy and possibly quite polar .Scientific Research Applications
- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have explored their potential in combating bacterial infections, which is crucial given the rise of antibiotic-resistant strains.
- Pyrazoline derivatives have also shown antifungal activity . Investigating their efficacy against fungal pathogens could lead to novel antifungal agents.
- These compounds exhibit antiparasitic properties . Researchers might explore their impact on parasites responsible for diseases like malaria or trypanosomiasis.
- Pyrazolines are known for their anti-inflammatory effects . Investigating this compound’s ability to modulate inflammatory pathways could have therapeutic implications.
- Oxidative stress plays a role in various diseases. Pyrazoline derivatives, including our compound, have antioxidant potential . Researchers could explore their ability to scavenge free radicals and protect cells.
- Our compound’s impact on acetylcholinesterase (AchE) activity in the brain of alevins (young fish) was studied . AchE is essential for normal nerve function, and alterations can affect behavior and survival. Investigating neurotoxicity is crucial for safety assessments.
Antibacterial Activity
Antifungal Potential
Antiparasitic Effects
Anti-Inflammatory Properties
Antioxidant Activity
Neurotoxicity Assessment
These applications highlight the versatility of N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide in various scientific contexts. Researchers can further explore its potential in drug development, environmental toxicology, and more. 🌟
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoles and indole derivatives, have been known to interact with a variety of targets, including enzymes like acetylcholinesterase (ache) and various receptors . These targets play crucial roles in numerous biological processes, including nerve impulse transmission and cellular metabolism .
Mode of Action
For instance, some compounds inhibit the activity of AchE, affecting normal nerve pulses’ transmission .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to oxidative stress and cellular damage . These compounds can affect the production of reactive oxygen species (ROS) and other free radicals, which are linked to various diseases .
Result of Action
Similar compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Future Directions
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-(4-chloroanilino)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN5O/c17-11-3-1-2-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-6-4-12(18)5-7-13/h1-8,14-15,20-23H,9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBCXRYNPATXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
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